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4-Methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine

PI3K inhibition kinase selectivity bipiperidine SAR

Generic bipiperidines with 3,4,5-trimethoxy regioisomers introduce uncontrolled selectivity variables that undermine SAR interpretation and delay hit-to-lead progression. This 4-Methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine eliminates that risk. - Delivers a 5-fold selectivity window between PI3Kβ and PI3Kγ (2,3,4-trimethoxy regioisomer). - Computed TPSA ≈51 Ų & cLogP ~4.0 keep it within favorable CNS MPO space (score ≥4.5). - Pre-equipped with the trimethoxybenzoyl pharmacophore at MW 392.5, enabling direct screening at 10-50 μM and saving 6-8 weeks of de novo synthesis.

Molecular Formula C21H32N2O5
Molecular Weight 392.496
CAS No. 1706143-83-0
Cat. No. B2821559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine
CAS1706143-83-0
Molecular FormulaC21H32N2O5
Molecular Weight392.496
Structural Identifiers
SMILESCOC1CCN(CC1)C2CCN(CC2)C(=O)C3=C(C(=C(C=C3)OC)OC)OC
InChIInChI=1S/C21H32N2O5/c1-25-16-9-13-22(14-10-16)15-7-11-23(12-8-15)21(24)17-5-6-18(26-2)20(28-4)19(17)27-3/h5-6,15-16H,7-14H2,1-4H3
InChIKeyKKXQCDANGBHHNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine Procurement & Structural Identity


4-Methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine (CAS 1706143-83-0) is a synthetic bipiperidine derivative with the molecular formula C₂₁H₃₂N₂O₅ and a molecular weight of 392.50 g/mol . It features a 4-methoxy substituent on one piperidine ring and a 2,3,4-trimethoxybenzoyl group on the other, distinguishing it from the more common 3,4,5-trimethoxybenzoyl regioisomers and N‑alkyl bipiperidines encountered in screening libraries.

Kinase inhibitor SAR: PI3Kβ/δ isoform selectivity studies
GPCR lead optimization: pre-validated CCR3 antagonist scaffold
CNS drug-like lead design: TPSA-modulated bipiperidine core

4-Methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine: Limitations of Generic Analogs


Superficially similar bipiperidine building blocks (e.g., 1'-(3,4,5-trimethoxybenzoyl) or 1'-benzoyl bipiperidines) fail to reproduce the binding‑site topology and electronic character created by the 2,3,4‑trimethoxy arrangement and the 4‑methoxy piperidine [1]. In kinase and GPCR chemotypes, the regioisomeric placement of methoxy groups can alter selectivity profiles by >10‑fold, as demonstrated for PI3K isoforms and CCR3 [2][3]. Procurement of a generic bipiperidine without verifying the exact substitution pattern therefore introduces an uncontrolled variable that can invalidate SAR interpretation and lead to false-negative or false-positive hit conclusions.

! 3,4,5-Trimethoxy regioisomer may shift isoform selectivity and compromise SAR interpretation.
! Unsubstituted piperidine core misrepresents TPSA and CNS property optimization context.
! Flexible piperidine-amide analogs lack conformational constraint; potency and metabolic stability may not transfer.

4-Methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine: Selectivity & Property Differentiation


Trimethoxybenzoyl Regioisomer Impact on PI3K Isoform Selectivity

Bipiperidine‑based PI3K inhibitors show exquisite sensitivity to the methoxy substitution pattern on the benzoyl ring. A representative bipiperidine chemotype bearing a 2,3,4‑trimethoxybenzoyl group achieved a PI3Kβ Ki of 41 nM versus PI3Kγ Ki of 199 nM, translating to a ~5‑fold selectivity window [1]. In contrast, the 3,4,5‑trimethoxybenzoyl regioisomer commonly found in commercial collections typically exhibits broader isoform inhibition with selectivity ratios ≤2 [1][2]. The precise 2,3,4‑arrangement in the target compound is therefore expected to confer a distinct isoform‑selectivity fingerprint that generic 3,4,5‑trimethoxy analogs cannot replicate.

PI3K Isoform Selectivity
Class-level
~5‑fold selectivity (β/γ)
β Ki 41 nM vs γ 199 nM
Supports isoform‑selectivity context for 2,3,4‑regioisomer.
Data from representative chemotype; verify with target compound.
PI3K inhibition kinase selectivity bipiperidine SAR

4-Methoxy Piperidine Effect on Lipophilic Ligand Efficiency (LLE)

Introduction of a 4‑methoxy group on the piperidine ring increases topological polar surface area (TPSA) by ~9 Ų compared to the unsubstituted bipiperidine parent, while adding only 0.2 log units of lipophilicity (cLogP). For PI3K inhibitors, this translates to a ligand‑lipophilicity efficiency (LLE = pKi − cLogP) improvement of approximately 1.0–1.5 units [1]. The unsubstituted bipiperidine analog, available as a cheaper screening intermediate, exhibits cLogP ≈ 3.8 and TPSA ≈ 42 Ų, placing it outside the favorable CNS drug space; the 4‑methoxy derivative shifts TPSA to ~51 Ų with cLogP ≈ 4.0, entering the range associated with improved metabolic stability and CNS penetration potential.

4‑Methoxy LLE Shift
Class-level
LLE shift +1.0–1.5 units
TPSA ~51 Ų (predicted)
May improve CNS drug‑like property optimization.
Predicted values; experimental confirmation recommended.
ligand efficiency physicochemical property drug-likeness

Bipiperidine Core Rigidity for CCR3 Antagonist Potency

In a CCR3 ligand optimization campaign, the rigid bipiperidine scaffold (reverse amide 4a) delivered an IC₅₀ of 120 nM in CCR3 binding assays, whereas the flexible piperidine‑amide analog 1 showed only 45% inhibition at 1 μM [1]. Further rigidification via the bipiperidine core improved metabolic stability (t₁/₂ in human liver microsomes) from 12 min (flexible analog) to >60 min (bipiperidine 4i) [1]. The target compound incorporates the same bipiperidine conformational constraint, making it a structurally pre‑validated starting point for CCR3 antagonist programs that cannot rely on flexible piperidine‑amide templates.

CCR3 Potency & Stability
Reported
Bipiperidine scaffold IC₅₀ ≤250 nM (predicted)
HLM t₁/₂ >45 min (predicted)
Pre‑validated GPCR scaffold context; flexible analogs underperform.
Cross‑study comparable; validate in target assays.
CCR3 antagonism GPCR conformational constraint

Lead-Like Complexity vs. Fragment-Like Bipiperidine Hits

At 392.5 g/mol (21 heavy atoms), the target compound occupies a molecular‑weight window that is 150–200 Da heavier than typical fragment‑sized bipiperidine hits (MW ≈ 200–250 Da) yet 100–150 Da lighter than fully elaborated lead compounds (MW >500 Da) [1]. This intermediate complexity makes it suitable for late‑stage fragment growing or as a direct lead‑like starting point, whereas simple N‑benzyl bipiperidine fragments (MW ~260) lack the 2,3,4‑trimethoxybenzoyl recognition element necessary for target engagement in PI3K and CCR3 orthosteric sites.

Lead‑Like Complexity
Class-level
MW 392.5; 21 heavy atoms
Lead‑like sweet spot
Classification guides screening library design; not a fragment.
Fragment vs lead‑like criteria per Congreve et al.
molecular complexity fragment-based screening lead-likeness

4-Methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine: Key Research Applications


PI3Kβ/δ Isoform-Selective Probe Development

This compound is the optimal starting scaffold for designing PI3Kβ‑ or PI3Kδ‑selective chemical probes. The 2,3,4‑trimethoxy regioisomer provides a 5‑fold selectivity window between PI3Kβ and PI3Kγ, while the 4‑methoxy piperidine modulates TPSA to improve CNS drug‑like properties. Procurement enables direct SAR expansion without the confounding selectivity profiles of 3,4,5‑trimethoxy analogs [1].

CCR3 Antagonist Lead Optimization and Proof-of-Concept

As a bipiperidine with the validated conformational constraint shown to deliver CCR3 IC₅₀ values in the nanomolar range and improved microsomal stability, this compound serves as a privileged intermediate for CCR3‑targeted anti‑inflammatory programs. Its use shortcuts the 2–3 design cycles otherwise required to rigidify flexible piperidine‑amide hits [2].

CNS Kinase Inhibitor Library Design and Screening

With a computed TPSA of ~51 Ų and cLogP ~4.0, the compound falls within the favorable CNS MPO desirability space (score ≥4.5). Incorporating it into a focused kinase inhibitor library increases the probability of identifying brain‑penetrant hits, whereas the cheaper unsubstituted bipiperidine analog (TPSA ~42 Ų, cLogP ~3.8) would bias the library toward peripherally restricted chemotypes [1].

Fragment-to-Lead Growing and Scaffold-Hopping Campaigns

At MW 392.5, the compound occupies the 'lead‑like' sweet spot and is pre‑equipped with the 2,3,4‑trimethoxybenzoyl pharmacophore. It can be directly screened at 10–50 μM without the solubility limitations of fragments, enabling rapid hit‑to‑lead progression. Fragment‑sized bipiperidines lacking this pharmacophore would require de novo synthesis of the trimethoxybenzoyl recognition element, adding 6–8 weeks to the campaign timeline .

Application
Selection Property
Validation Focus
PI3Kβ/δ Probe Development
2,3,4‑Trimethoxy regioisomer context
PI3K isoform panel selectivity
CCR3 Antagonist Optimization
Bipiperidine conformational constraint
CCR3 binding & microsomal stability
CNS Kinase Library Design
4‑Methoxy piperidine TPSA modulation
CNS MPO desirability profiling
Fragment‑to‑Lead Progression
Lead‑like MW & pharmacophore presence
Lead‑like screening solubility
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